molecular formula C18H26FNO4S2 B7832939 3-(CYCLOHEPTYLAMINO)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-(CYCLOHEPTYLAMINO)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7832939
M. Wt: 403.5 g/mol
InChI Key: XKTZDEYRQBGSAH-ROUUACIJSA-N
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Description

3-(CYCLOHEPTYLAMINO)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a tetrahydrothiophene ring, a sulfonyl group, and a cycloheptyl amine moiety, making it a unique structure for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CYCLOHEPTYLAMINO)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Cycloheptyl Amine: This step involves nucleophilic substitution where the amine group is introduced using cycloheptylamine under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 3-(CYCLOHEPTYLAMINO)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE can be explored for its potential as a bioactive molecule. Its interactions with biological macromolecules could lead to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-(CYCLOHEPTYLAMINO)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The aromatic ring and cycloheptyl amine moiety may contribute to binding affinity and specificity towards certain receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-N-cyclopentyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-(4-fluorobenzyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide

Uniqueness

Compared to similar compounds, 3-(CYCLOHEPTYLAMINO)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE features a larger cycloheptyl group, which may enhance its binding interactions and stability. This structural difference can lead to variations in biological activity and chemical reactivity, making it a unique candidate for further research and development.

Properties

IUPAC Name

(3S,4R)-N-cycloheptyl-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO4S2/c1-13-10-15(8-9-16(13)19)26(23,24)18-12-25(21,22)11-17(18)20-14-6-4-2-3-5-7-14/h8-10,14,17-18,20H,2-7,11-12H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTZDEYRQBGSAH-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NC3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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